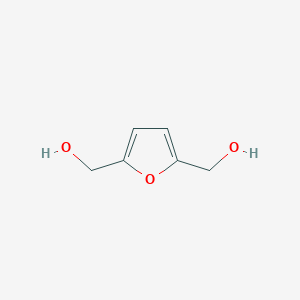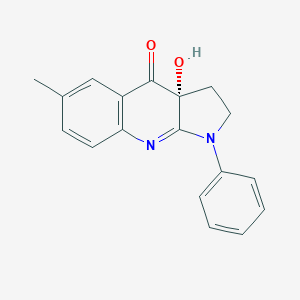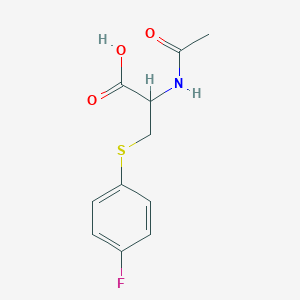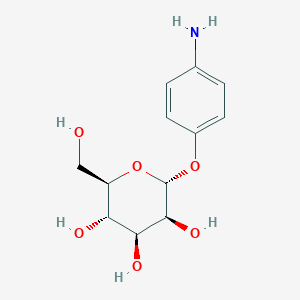
イソマルツース
説明
α-1,4-グリコシド結合を持つマルトースの異性体です . イソマルトースは還元糖であり、発酵食品や蜂蜜によく見られます .
2. 製法
合成経路と反応条件: イソマルトースは、強いα-1,6-グリコシルトランスファー活性を有するアスペルギルス・ニガー由来の酵素α-グルコシダーゼを用いてマルトースから合成できます . 別の方法には、バチルス・グロビスポルス由来の1,4-α-グルカン6-α-グルコシルトランスフェラーゼとアスペルギルス・ブラジリエンス由来のイソプルラナーゼを組み合わせる方法があり、これはデンプンからイソマルトースを効率的に合成します .
工業生産方法: イソマルトースの工業生産は、多くの場合、トランスグルコシダーゼを用いた高マルトースシロップの酵素変換によって行われます . この方法は効率的であり、高濃度のイソマルトースが得られます。 さらに、イソアミラーゼとシクロマルトデキストリングルカノトランスフェラーゼの組み合わせによって、生産効率を向上させることができます .
科学的研究の応用
イソマルトースは、科学研究において幅広い応用があります。
化学: グリコシド結合の形成と切断を研究するためのモデル化合物として使用されます。
生物学: 炭水化物代謝における役割と腸内細菌叢への影響が研究されています.
作用機序
イソマルトースは、主に小腸での代謝によってその効果を発揮します。 スクラーゼ-イソマルトースは、イソマルトースを加水分解して2つのグルコース分子に変換し、その後、血液中に吸収されます . このプロセスは、酵素の活性部位によるα-1,6-グリコシド結合の切断を伴い、グルコースの吸収とエネルギー産生のための利用を促進します .
類似化合物:
マルトース: α-1,4-グリコシド結合によって結合した2つのグルコース分子で構成されています.
イソマルトロース: グルコースとフルクトースの間にα-1,6-グリコシド結合を持つ、スクロースの異性体です.
イソマルト: スクロースを水素化した二糖類ポリオールです.
比較:
マルトース vs. イソマルトース: どちらもグルコースの二糖類ですが、マルトースはα-1,4-グリコシド結合を持つのに対し、イソマルトースはα-1,6-グリコシド結合を持っています。
イソマルトロース vs. イソマルトース: イソマルトロースはグルコースとフルクトースで構成されており、2つのグルコースユニットで構成されているイソマルトースとは異なります。
イソマルト vs. イソマルトース: イソマルトは、イソマルトロースの水素化誘導体であり、砂糖代替品として使用されます。
イソマルトースの独特なα-1,6-グリコシド結合は、他の二糖類とは異なり、消化、吸収、およびさまざまな分野での応用に影響を与えます。
生化学分析
Biochemical Properties
Isomaltose plays a significant role in biochemical reactions. It is produced when high maltose syrup is treated with the enzyme transglucosidase (TG) . Isomaltose interacts with these enzymes, and the nature of these interactions is primarily enzymatic hydrolysis .
Cellular Effects
Isomaltose influences various types of cells and cellular processes. In the context of sucrase-isomaltase deficiency, a disorder characterized by dysfunction or deficiency of the brush border enzyme sucrase-isomaltase, isomaltose can cause a wide range of clinical consequences from mild bloating/flatulence to severe osmotic diarrhea with malabsorption .
Molecular Mechanism
The molecular mechanism of isomaltose involves its interaction with enzymes at the molecular level. For instance, the enzyme isomaltase cleaves isomaltose into two glucose molecules . This process involves the binding of isomaltose to the active site of the enzyme, followed by the enzymatic hydrolysis of the α-1,6-glycosidic bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isomaltose can change over time. For instance, the production of isomaltose from starch using 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase has been shown to be efficient, with production yields exceeding 70% .
Dosage Effects in Animal Models
The effects of isomaltose can vary with different dosages in animal models. Specific studies detailing the dosage effects of isomaltose in animal models are currently limited. It’s worth noting that isomaltulose, a similar compound, has been found to have neither embryotoxic or teratogenic effects nor maternal toxicity in rats fed throughout pregnancy at levels up to 7 g kg −1 body weight per day .
Metabolic Pathways
Isomaltose is involved in several metabolic pathways. It is a product of the caramelization of glucose and is broken down in our small intestine into separate glucose molecules, which are absorbed into our bloodstream and transported to our cells for energy production .
Transport and Distribution
Isomaltose is transported and distributed within cells and tissues primarily through enzymatic processes. The enzyme sucrase-isomaltase, located in the brush border membrane of small intestinal villi, plays a crucial role in the transport and distribution of isomaltose .
Subcellular Localization
The subcellular localization of isomaltose-related processes primarily occurs in the small intestine, where the enzyme sucrase-isomaltase is located . Furthermore, the AmyR protein, a transcriptional activator regulating the expression of amylolytic genes in Aspergillus species, has been observed to rapidly accumulate in the nucleus from the cytoplasm upon the addition of isomaltose .
準備方法
Synthetic Routes and Reaction Conditions: Isomaltose can be synthesized from maltose using the enzyme α-glucosidase from Aspergillus niger, which has strong α-1,6-glucosidic transfer activity . Another method involves the combination of 1,4-α-glucan 6-α-glucosyltransferase from Bacillus globisporus and isopullulanase from Aspergillus brasiliensis, which efficiently synthesizes isomaltose from starch .
Industrial Production Methods: Industrial production of isomaltose often involves the enzymatic conversion of high maltose syrup using transglucosidase . This method is efficient and yields high concentrations of isomaltose. Additionally, the combination of isoamylase and cyclomaltodextrin glucanotransferase can increase production efficiency .
化学反応の分析
反応の種類: イソマルトースは、加水分解、酸化、グリコシル化など、さまざまな化学反応を起こします。
一般的な試薬と条件:
加水分解: イソマルトースは、α-1,6-グリコシド結合を切断する酵素スクラーゼ-イソマルトースによって加水分解することができます.
酸化: イソマルトースは、穏やかな酸化剤を用いて酸化してグルコン酸誘導体を得ることができます。
グリコシル化: イソマルトースは、グリコシル化反応に参加してグリコシドを形成できます。
主な生成物:
加水分解: 2つのグルコース分子を生成します。
酸化: グルコン酸誘導体を生成します。
グリコシル化: 用いるグリコシルドナーとアクセプターに応じて、さまざまなグリコシドを生成します。
類似化合物との比較
Maltose: Composed of two glucose molecules linked by an α-1,4-glycosidic bond.
Isomaltulose: An isomer of sucrose with an α-1,6-glycosidic bond between glucose and fructose.
Isomalt: A disaccharide polyol derived from sucrose through hydrogenation.
Comparison:
Maltose vs. Isomaltose: While both are disaccharides of glucose, maltose has an α-1,4-glycosidic bond, whereas isomaltose has an α-1,6-glycosidic bond.
Isomaltulose vs. Isomaltose: Isomaltulose is composed of glucose and fructose, making it different from isomaltose, which consists of two glucose units.
Isomalt vs. Isomaltose: Isomalt is a hydrogenated derivative of isomaltulose and is used as a sugar substitute.
Isomaltose’s unique α-1,6-glycosidic bond distinguishes it from other disaccharides, influencing its digestion, absorption, and applications in various fields.
特性
IUPAC Name |
6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-40-1, 585-99-9, 68424-04-4 | |
| Record name | 6-O-α-D-glucopyranosyl-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Melibiose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polydextrose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of isomaltose?
A1: Isomaltose, a disaccharide, has the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize isomaltose?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to determine the structure and complete assignment of carbon and proton resonances of isomaltose. [] Additionally, gas-liquid chromatography (GLC) can be used to quantify isomaltose levels, particularly in food analysis for honey adulteration. []
Q3: What enzymes are involved in the production of isomaltose from starch?
A: Several enzymes can contribute to isomaltose production from starch. These include:* 1,4-α-glucan 6-α-glucosyltransferase: This enzyme transfers a glucosyl residue from starch to a glucose acceptor, forming an α-(1→6) linkage. []* Isopullulanase: This enzyme specifically cleaves α-(1→4) glucosidic linkages adjacent to α-(1→6) linkages in starch and pullulan, releasing isomaltose. []* Isoamylase: Working in conjunction with isopullulanase, isoamylase further enhances isomaltose production by debranching amylopectin. []* Cyclomaltodextrin glucanotransferase: This enzyme can contribute to improved yields of isomaltose when used in combination with the enzymes mentioned above. []
Q4: What is the role of isomaltose as an inducer in Aspergillus species?
A: In Aspergillus nidulans, isomaltose acts as a potent inducer of amylase synthesis. It triggers amylase production even at low concentrations (3 nM). [] Similarly, in Aspergillus oryzae, intracellular α-glucosidase (MalT) converts maltose to isomaltose, which then activates the transcription factor AmyR, essential for amylolytic gene expression. []
Q5: Can isomaltose be produced from other substrates besides starch?
A: Yes, isomaltose can be produced enzymatically from maltose using α-glucosidase. This process involves a series of enzymatic steps, including hydrolysis and transglucosylation reactions. []
Q6: How is isomaltose used in the food industry?
A: Isomaltose, often in the form of isomaltooligosaccharides (IMO), finds applications in the food industry as a low-calorie sweetener. IMOs have lower sweetness and caloric content compared to sucrose, making them a desirable ingredient in sugar-free and diabetic-friendly foods. [, , , , ]
Q7: What is isomaltose hypgather, and how is it prepared?
A: Isomaltose hypgather, also known as IMO 50, refers to a syrup containing a mixture of isomaltooligosaccharides with a high isomaltose content (typically around 50%). [] It is commonly prepared from starch through enzymatic hydrolysis using enzymes such as α-glucosidase, isopullulanase, and isoamylase. [, ]
Q8: How does the purity of isomaltose hypgather affect its properties and applications?
A: Higher purity isomaltose hypgather (e.g., IMO 95 with over 95% isomaltose, panose, and isomaltotriose) exhibits lower viscosity and enhanced sweetness compared to lower purity syrups. [] This makes it more desirable for specific applications, such as those requiring high sweetness intensity or low viscosity.
Q9: What factors can affect the stability of isomaltose and IMO syrups?
A: Factors influencing isomaltose and IMO stability include temperature, pH, and the presence of other food components. Generally, these syrups are relatively stable under normal food processing and storage conditions. []
Q10: How is isomaltose metabolized in the human body?
A: Unlike some other disaccharides, isomaltose is not hydrolyzed by human digestive enzymes. [] Instead, it passes through the small intestine undigested and reaches the colon, where it is fermented by gut bacteria.
Q11: Does isomaltose affect blood sugar levels?
A: Isomaltose has a lower glycemic index (GI) compared to sugars like glucose, maltose, and sucrose. [, ] This means it causes a slower and smaller rise in blood glucose levels, making it a potentially favorable sweetener for individuals with diabetes.
Q12: What are the potential prebiotic effects of isomaltose?
A: As a prebiotic, isomaltose can selectively stimulate the growth and activity of beneficial bacteria in the colon, particularly Bifidobacterium and Lactobacillus species. [, , ] This contributes to a healthier gut microbiome, which can positively impact overall health.
Q13: What analytical methods are used to quantify isomaltose in various matrices?
A: High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a reliable method for directly quantifying maltose and isomaltose in biological samples like uremic plasma. [] In food analysis, gas-liquid chromatography (GLC) is commonly employed to determine isomaltose levels, particularly in honey. [] Additionally, high-performance liquid chromatography (HPLC) can be used for isomaltose separation and quantification in complex mixtures. []
Q14: How is the quality of isomaltose and IMO syrups controlled during production?
A: Quality control measures for isomaltose and IMO production involve monitoring various parameters, including:* Carbohydrate composition: Ensuring the desired levels of isomaltose and other oligosaccharides in the final product. []* Purity: Minimizing the presence of impurities like glucose, maltose, and other sugars. [, ]* Color and flavor: Maintaining consistent color and flavor profiles of the syrup. []* Microbial safety: Ensuring the absence of harmful microorganisms. []
- Computational studies: These are being used to understand the molecular mechanisms of isomaltose recognition and hydrolysis by enzymes. []
- Drug delivery: Researchers are exploring the potential use of isomaltose as a component in drug delivery systems. []
- Immunological research: Studies have investigated the immunochemical properties of isomaltose-containing polysaccharides. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


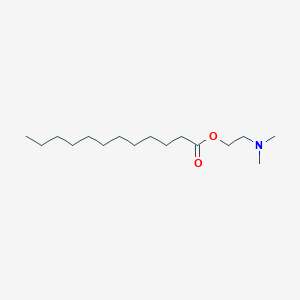
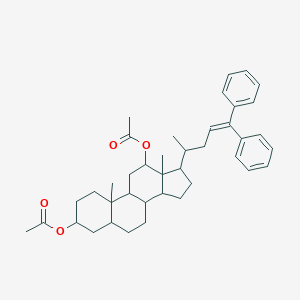
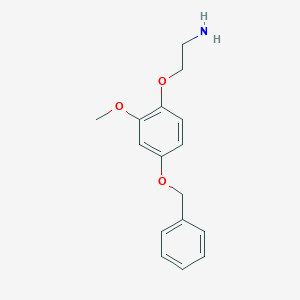

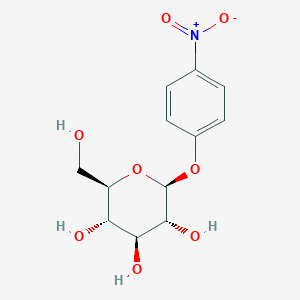
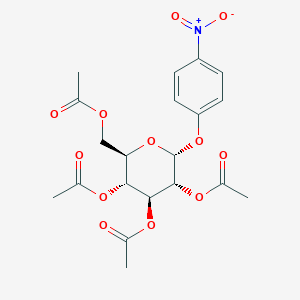



![(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16199.png)
